molecular formula C14H11ClN2O B3054500 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-70-5

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3054500
CAS No.: 60772-70-5
M. Wt: 258.7 g/mol
InChI Key: KVOAXJMRIMERLA-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine ( 60772-70-5) is a high-purity chemical compound supplied for research and development purposes. This specialized organic molecule features an oxazolo[4,5-b]pyridine core structure linked to a 3-chloro-2,5-dimethylphenyl group, yielding a molecular formula of C14H11ClN2O and a molecular weight of 258.71 . The oxazolo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry with significant potential in pharmaceutical research. Recent scientific literature highlights that derivatives based on the oxazolo[4,5-b]pyridine structure have demonstrated promising biological activity, particularly in anticancer research . Specifically, compounds incorporating this scaffold have shown potent activity against various human cancer cell lines in preliminary investigations, establishing them as valuable templates for developing new therapeutic agents . Researchers utilize this compound primarily as a key synthetic intermediate or building block in the design and development of novel bioactive molecules. Its structural features make it particularly valuable for creating combinatorial libraries for high-throughput screening against various biological targets. The compound requires proper storage conditions, sealed in dry environments at 2-8°C, to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

2-(3-chloro-2,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-6-10(9(2)11(15)7-8)14-17-13-12(18-14)4-3-5-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOAXJMRIMERLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577239
Record name 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-70-5
Record name 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2,5-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine lies in its potential as a pharmaceutical agent. Compounds in this class are being investigated for their roles as:

  • Anticancer Agents : Similar compounds have shown promising anticancer properties, making this derivative a candidate for further exploration in oncology .
  • Antimicrobial Activity : The structural features may enhance reactivity against various microbial strains .
  • Anti-inflammatory Properties : Modifications in substituents can significantly affect the pharmacological profile, suggesting potential anti-inflammatory applications .

Interaction Studies

Research into the binding affinity of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine to specific biological targets such as receptors or enzymes is crucial for understanding its mechanism of action. Preliminary data indicate that the presence of chlorine and dimethyl groups may enhance lipophilicity and receptor binding affinity .

Case Studies and Related Compounds

Numerous studies have focused on structurally similar compounds within the oxazolo[4,5-b]pyridine class to elucidate their biological activities and therapeutic potentials.

Compound NameStructure FeaturesBiological Activity
3-Methyl-oxazolo[4,5-b]pyridineMethyl group at position 3Anticancer
6-Bromo-oxazolo[4,5-b]pyridineBromo substituent enhancing reactivityAntimicrobial
2-(4-Fluorophenyl)oxazolo[4,5-b]pyridineFluorine substituent affecting electronic propertiesAnti-inflammatory
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridineNitro group influencing pharmacological profilePotential antitumor activity

The unique combination of substituents in 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine may confer distinct biological activities compared to its analogs, highlighting its potential utility in drug development .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Photophysical Properties

  • Photophysical Behavior: Unlike dimethylaminophenyl derivatives, which exhibit solvent-dependent fluorescence, chlorinated analogs like the target compound likely show quenched emission due to heavy atom effects .

QSAR and Pharmacophore Insights

  • Antifungal QSAR : The oxazolo[4,5-b]pyridine core with a benzyl group at position 2 maximizes antifungal activity. Substituents at position 5 (e.g., methyl, chloro) further modulate potency .
  • Anti-inflammatory Activity: Nonacidic 2-(substituted phenyl)oxazolo[4,5-b]pyridines avoid gastrointestinal irritation seen with traditional NSAIDs, with activity comparable to indomethacin .

Biological Activity

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine, with CAS number 60772-70-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.

  • Molecular Formula : C₁₃H₉ClN₂O
  • Molecular Weight : 244.68 g/mol
  • Boiling Point : Predicted boiling point is approximately 383.4 °C .

Synthesis

The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine involves a series of chemical reactions typically starting from simpler aromatic compounds. The synthetic pathways can vary, but often include the formation of oxazole rings through cyclization reactions involving appropriate precursors.

Antitumor Activity

Research indicates that compounds related to oxazolo[4,5-b]pyridine structures exhibit significant antitumor activity. A study demonstrated that related compounds inhibited the Vascular Endothelial Growth Factor Receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, one compound showed an IC50 value of 0.33 μM against VEGFR-2 .

Table 1: Summary of Antitumor Activities

CompoundTargetIC50 (μM)
9nVEGFR-20.33
Other CompoundsVariousVaries

Cardioprotective Effects

The compound has also been evaluated for cardioprotective effects in doxorubicin-induced cardiotoxicity models. Some derivatives demonstrated significant protective effects on H9c2 cardiomyocytes, enhancing cell viability significantly compared to untreated controls .

Table 2: Cardioprotective Activity

CompoundCell TypeViability (%)
4iH9c281.6 ± 3.7
6aH9c287.5 ± 4.3
6kH9c291.2 ± 5.9

The biological activity of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine appears to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibition of protein kinases involved in tumor progression and angiogenesis.
  • Oxidative Stress Modulation : The compound may reduce reactive oxygen species (ROS) production in cardiomyocytes, thereby protecting against oxidative stress induced by chemotherapeutic agents like doxorubicin .

Case Studies

  • VEGFR Inhibition : A study synthesized a series of oxazole derivatives and evaluated their inhibitory effects on VEGFR-2 and human umbilical vein endothelial cells (HUVEC). The most potent compound exhibited an IC50 value indicating strong inhibitory action .
  • Cardiotoxicity Models : In experiments involving H9c2 cardiomyocytes exposed to doxorubicin, certain derivatives of the compound significantly improved cell viability and reduced oxidative stress markers compared to controls .

Q & A

Q. What are the efficient synthetic routes for preparing 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives?

A silica-supported, acid-catalyzed one-pot method using HClO₄·SiO₂ under ambient conditions achieves high yields (>80%) with short reaction times (~2–4 hours). This method employs 2-amino-3-hydroxypyridine and substituted benzoyl chlorides, enabling regioselective cyclization. The catalyst is reusable for up to five cycles without significant loss of activity . Alternative routes include microwave-assisted synthesis using SBA-Pr-NH₂, reducing reaction times to 15–30 minutes with comparable yields .

Q. How do solvent polarity and pH influence the photophysical properties of oxazolo[4,5-b]pyridine derivatives?

Solvent polarity significantly affects absorption and emission spectra. For example, 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) exhibits a red shift in emission maxima in polar solvents (e.g., Δλ = 40 nm in methanol vs. hexane) due to stabilization of the excited state. pH studies reveal protonation at pyridine (MC1) or dimethylamino nitrogen (MC3), forming monocations, while dications arise from dual protonation (DC1–DC3). These changes correlate with fluorescence quenching in acidic media .

Q. What antimicrobial activities have been reported for oxazolo[4,5-b]pyridine derivatives?

Derivatives with electron-withdrawing substituents (e.g., 4-CF₃, 4-OCH₃) exhibit potent activity against Gram-positive bacteria (MIC = 8–16 µg/mL for E. faecalis) and Gram-negative strains (P. aeruginosa MIC = 8–16 µg/mL). Structure-activity relationships (SAR) indicate that para-substituted trifluoromethyl or methoxy groups enhance membrane penetration and target binding .

Q. What safety precautions are required when handling oxazolo[4,5-b]pyridine compounds?

Toxicity studies highlight risks of skin irritation, respiratory distress, and environmental contamination. Waste must be segregated and treated by certified facilities. Personal protective equipment (PPE), including gloves and fume hoods, is mandatory during synthesis .

Advanced Research Questions

Q. How can regioselectivity in oxazolo[4,5-b]pyridine synthesis be rationalized using computational methods?

Local nucleophilicity indices (Nk) calculated at the B3LYP/6-311G++(d,p) level predict preferential attack at the C2 position of 2-amino-3-hydroxypyridine. Electron-donating substituents on the phenyl ring increase Nk values (e.g., Nk = 0.45 for 4-OCH₃ vs. 0.32 for 4-Cl), favoring cyclization at the oxazole moiety .

Q. What molecular interactions drive the binding of oxazolo[4,5-b]pyridines to bacterial DNA gyrase?

Molecular docking reveals hydrogen bonding between the oxazole oxygen and ATP-binding site residues (e.g., ASP73 and GLY77). Hydrophobic interactions with TRY165 and ILE90 stabilize complexes, with binding energies (ΔG = −8.2 to −9.5 kcal/mol) correlating with MIC values. Dynamics simulations (RMSD < 0.2 nm) confirm stable ligand-protein conformations over 50 ns trajectories .

Q. How do QSAR models optimize antifungal activity in oxazolo[4,5-b]pyridines?

Quantitative structure-activity relationship (QSAR) analysis identifies the oxazolo[4,5-b]pyridine core as superior to benzoxazoles (activity contribution ΔpMIC = +1.2). Substituents at position 5 (e.g., NO₂) enhance antifungal potency against C. albicans by increasing electron-withdrawing capacity (σ = +0.78) and logP values (2.1–3.4) .

Q. What DFT-derived electronic parameters predict the bioactivity of these compounds?

HOMO-LUMO gaps (ΔE = 4.3–4.5 eV) calculated at B3LYP/6-311G(d,p) correlate with antimicrobial efficacy. Compounds with lower ΔE (e.g., P7: 4.35 eV) exhibit higher reactivity. Natural bond orbital (NBO) analysis shows charge transfer from oxazole to the phenyl ring, enhancing electrophilicity (MEP = −0.12 to −0.18 eV) .

Q. How do advanced spectroscopic techniques resolve protonation states in excited-state dynamics?

Transient absorption spectroscopy and time-resolved fluorescence identify MC1 (protonated pyridine) as the dominant species in acidic media (τ = 1.2 ns). TICT (twisted intramolecular charge transfer) emission is absent in protic solvents, unlike imidazole analogs, due to restricted rotation of the dimethylamino group .

Q. What green chemistry approaches improve sustainability in oxazolo[4,5-b]pyridine synthesis?

Microwave-assisted methods reduce energy consumption by 60% compared to conventional heating. Silica-supported catalysts (e.g., SBA-Pr-NH₂) enable solvent-free reactions with >90% atom economy. Life-cycle assessment (LCA) confirms a 40% reduction in hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
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2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

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